

1-(4-Biphenylyl)ethanol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1-(4-Biphenylyl)ethanol	
Cat. No.:	B1360031	Get Quote

An In-depth Examination of the Chemical Structure, Properties, and Potential Biological Activities of **1-(4-Biphenylyl)ethanol** for Application in Scientific Research and Drug Development.

Introduction

1-(4-Biphenylyl)ethanol, also known as 4-phenylphenylethanol, is an aromatic alcohol characterized by a biphenyl group attached to an ethanol backbone.[1][2] Its chemical structure makes it a valuable building block in organic synthesis and a subject of interest for its potential biological activities.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of **1-(4-Biphenylyl)ethanol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

1-(4-Biphenylyl)ethanol is a white, crystalline solid at room temperature.[3] The molecule consists of a biphenyl moiety where an ethanol group is attached at the para position of one of the phenyl rings.

DOT Script for Chemical Structure:

Caption: Chemical structure of **1-(4-Biphenylyl)ethanol**.



Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **1-(4-Biphenylyl)ethanol** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C14H14O	[4][5][6][7][8]
Molecular Weight	198.26 g/mol	[4][6][7]
CAS Number	3562-73-0	[4][5][6][7][8]
Appearance	White to almost white powder/crystal	[3]
Melting Point	95-97 °C	[2][3][6]
Boiling Point	340.4 °C at 760 mmHg	[2]
Flash Point	148.6 °C	[2]
Density	1.067 g/cm ³	[2][3]
pKa (Predicted)	14.33 ± 0.20	[2]
Solubility	Sparingly soluble in water; Soluble in ethanol, ether, and ketones.	[1][3]
Storage	Room Temperature, Sealed in dry	[2]

Table 2: Spectroscopic Data Identifiers



Spectroscopic Data	Identifier/Reference
GC-MS	Available in NIST Mass Spectrometry Data Center
FTIR Spectra	Available in SpectraBase
ATR-IR Spectra	Available in SpectraBase

Synthesis and Experimental Protocols

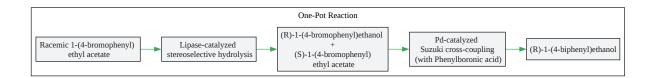
1-(4-Biphenylyl)ethanol is a valuable intermediate in organic synthesis.[1][2] One notable synthetic approach is the one-pot chemoenzymatic synthesis of its chiral enantiomer, (R)-1-(4-biphenyl)ethanol.[9][10]

Chemoenzymatic Synthesis of (R)-1-(4-biphenyl)ethanol[9][10]

This method combines a lipase-catalyzed stereoselective hydrolysis with a Palladium-catalyzed Suzuki cross-coupling reaction.

Experimental Workflow:

DOT Script for Synthesis Workflow:



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Caption: Chemoenzymatic synthesis of (R)-1-(4-biphenylyl)ethanol.



Detailed Methodology: A detailed experimental protocol for this specific synthesis would require access to the cited literature[9][10]. However, a general procedure based on the description would involve:

- Reaction Setup: In a suitable reaction vessel, racemic 1-(4-bromophenyl) ethyl acetate is dissolved in an aqueous solution.
- Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30 °C) to selectively hydrolyze the (R)-enantiomer of the acetate.
- Suzuki Coupling: A palladium catalyst (e.g., Pd/C or a custom Pd-lipase hybrid catalyst), a base (e.g., sodium carbonate), and phenylboronic acid are added to the same pot.
- Reaction Progression: The reaction is allowed to proceed, where the in situ generated (R)-1-(4-bromophenyl)ethanol undergoes Suzuki coupling with phenylboronic acid to form (R)-1-(4-biphenyl)ethanol.
- Work-up and Purification: After the reaction is complete, the product is extracted with an
 organic solvent. The organic layer is then washed, dried, and concentrated. The final product
 is purified using techniques such as column chromatography.

Biological Activities and Potential Applications

1-(4-Biphenylyl)ethanol has been investigated for its potential antioxidant and anti-inflammatory properties.[1] While specific quantitative data for this compound is not readily available in the public domain, its structural similarity to other biphenyl compounds with known biological activities suggests it is a promising candidate for further investigation. It is also utilized as an intermediate in the synthesis of pharmaceuticals and in materials science.[2]

Potential Antioxidant Activity

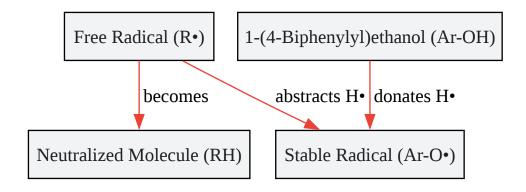
The phenolic hydroxyl group and the biphenyl scaffold suggest that **1-(4-Biphenylyl)ethanol** may act as a radical scavenger.[11] Standard in vitro assays can be employed to determine its antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay[12][13]



- Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 μL of various concentrations of 1-(4-Biphenylyl)ethanol (dissolved in a suitable solvent like ethanol).
 - Add 100 μL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.
- Calculation: The percentage of scavenging activity is calculated using the formula: %
 Scavenging = [(A_control A_sample) / A_control] * 100 where A_control is the absorbance
 of the DPPH solution without the sample, and A_sample is the absorbance of the sample
 with the DPPH solution.

DOT Script for Antioxidant Mechanism:



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Caption: Potential free radical scavenging mechanism.

Potential Anti-inflammatory Activity

Foundational & Exploratory





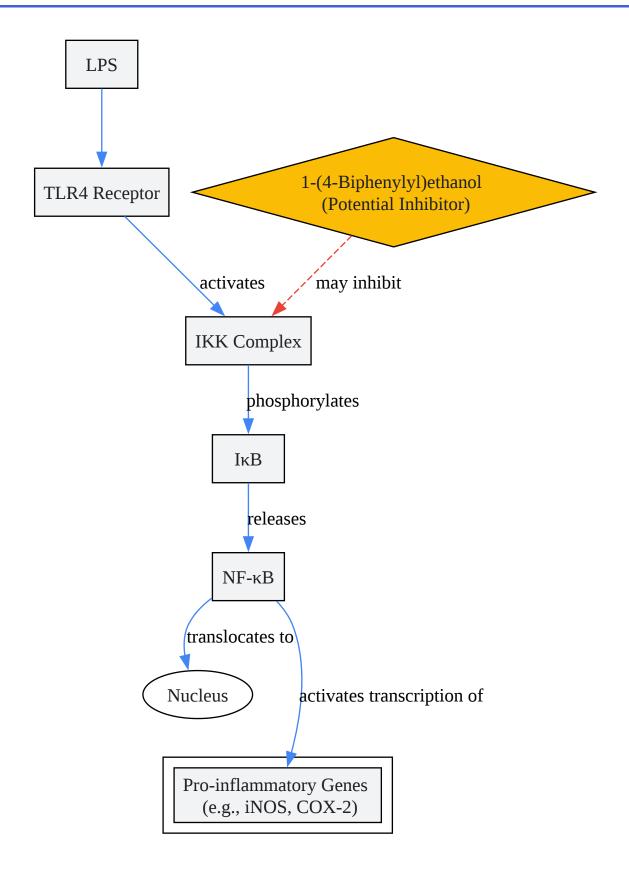
Chronic inflammation is implicated in numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory potential of **1-(4-Biphenylyl)ethanol** can be assessed using in vitro cell-based assays.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages[14][15][16]

- Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **1-(4-Biphenylyl)ethanol** for 1-2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
 - Incubate for 24 hours.
- Measurement of NO:
 - Collect the cell culture supernatant.
 - Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
 - Read the absorbance at 540 nm.
- Data Analysis: A reduction in nitrite concentration in the treated cells compared to the LPSonly control indicates an inhibitory effect on NO production.

DOT Script for a Potential Anti-inflammatory Signaling Pathway:





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Caption: Hypothetical inhibition of the NF-kB signaling pathway.



Safety and Handling

1-(4-Biphenylyl)ethanol should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves. It is classified as a combustible solid and may cause skin, eye, and respiratory irritation.[6][12] Store in a cool, dry, and well-ventilated area.

Conclusion

1-(4-Biphenylyl)ethanol is a versatile chemical compound with established applications in organic synthesis and potential for biological activity. This guide provides foundational knowledge for researchers interested in exploring its properties and applications. Further studies are warranted to fully elucidate its pharmacological profile, including its antioxidant and anti-inflammatory mechanisms, as well as its metabolic fate and pharmacokinetic properties.

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